molecular formula C17H18N2O4 B15010492 Benzoic acid, 2-(2-methoxycarbonylphenylaminomethylamino)-, methyl ester

Benzoic acid, 2-(2-methoxycarbonylphenylaminomethylamino)-, methyl ester

Cat. No.: B15010492
M. Wt: 314.34 g/mol
InChI Key: KXQMSXFLOVOINC-UHFFFAOYSA-N
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Description

Methyl 2-[({[2-(methoxycarbonyl)phenyl]amino}methyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5 It is a derivative of benzoic acid and is characterized by the presence of methoxycarbonyl and amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[2-(methoxycarbonyl)phenyl]amino}methyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[2-(methoxycarbonyl)phenyl]amino}methyl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-[({[2-(methoxycarbonyl)phenyl]amino}methyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[({[2-(methoxycarbonyl)phenyl]amino}methyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Methyl anthranilate: A related compound with a similar structure but different functional groups.

    Methyl 2-aminobenzoate: Another derivative of benzoic acid with distinct chemical properties.

Uniqueness

Methyl 2-[({[2-(methoxycarbonyl)phenyl]amino}methyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

methyl 2-[(2-methoxycarbonylanilino)methylamino]benzoate

InChI

InChI=1S/C17H18N2O4/c1-22-16(20)12-7-3-5-9-14(12)18-11-19-15-10-6-4-8-13(15)17(21)23-2/h3-10,18-19H,11H2,1-2H3

InChI Key

KXQMSXFLOVOINC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCNC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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